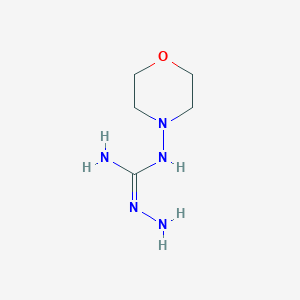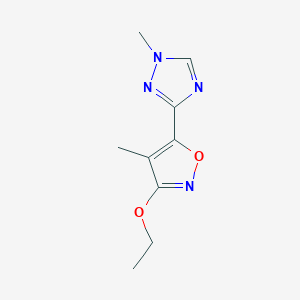
3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)isoxazole is a synthetic compound that belongs to the isoxazole family of compounds. This compound has been studied extensively for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)isoxazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth.
Biochemical And Physiological Effects
3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)isoxazole has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells in vitro.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)isoxazole in lab experiments is that it has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of these diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of 3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)isoxazole. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for inflammatory diseases and cancer. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in order to optimize its use in clinical trials. Finally, it may be possible to modify the structure of this compound to enhance its anti-inflammatory and anti-cancer properties.
Synthesis Methods
The synthesis of 3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)isoxazole involves the reaction of ethyl 4-methyl-5-oxo-2,3-dihydroisoxazole-3-carboxylate with 1-methyl-1H-1,2,4-triazole-3-amine in the presence of a catalyst. The resulting compound is then treated with ethyl iodide to form the final product.
Scientific Research Applications
3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)isoxazole has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
CAS RN |
194286-94-7 |
|---|---|
Product Name |
3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)isoxazole |
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
3-ethoxy-4-methyl-5-(1-methyl-1,2,4-triazol-3-yl)-1,2-oxazole |
InChI |
InChI=1S/C9H12N4O2/c1-4-14-9-6(2)7(15-12-9)8-10-5-13(3)11-8/h5H,4H2,1-3H3 |
InChI Key |
BELVHRAPJIHFEN-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C)C2=NN(C=N2)C |
Canonical SMILES |
CCOC1=NOC(=C1C)C2=NN(C=N2)C |
synonyms |
1H-1,2,4-Triazole,3-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



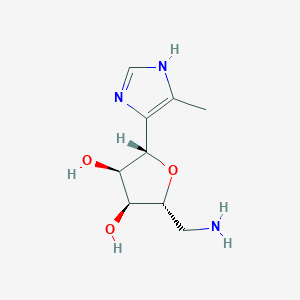
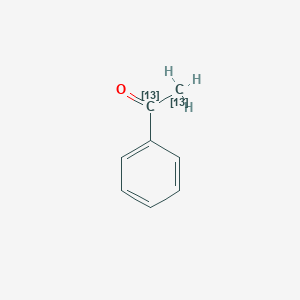
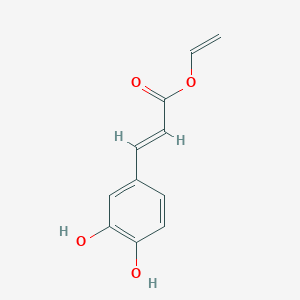
![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)
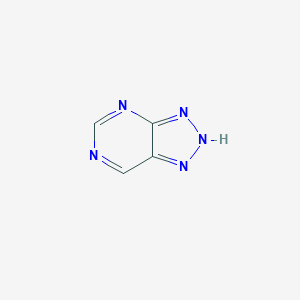
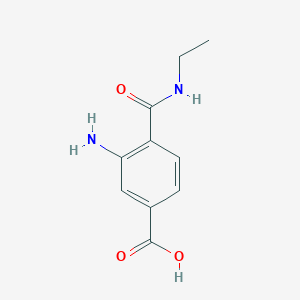
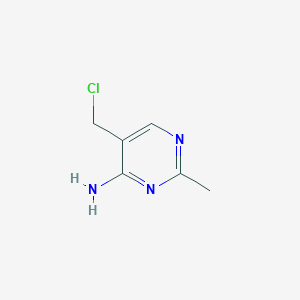
![2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid](/img/structure/B68343.png)
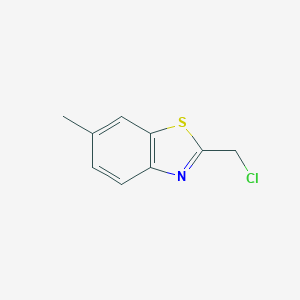
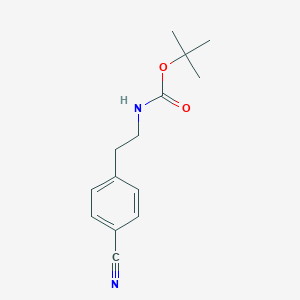
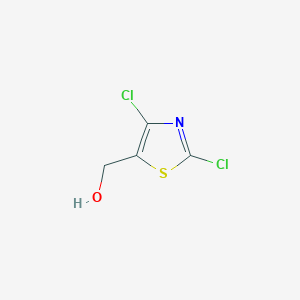
![2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid](/img/structure/B68350.png)
